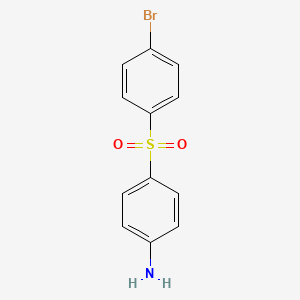

4-Amino-4'-bromodiphenylsulfone

Descripción

Historical Trajectories and Foundational Principles of Sulfone Research

The journey into sulfone chemistry is deeply rooted in the development of medicinal chemistry. The discovery of sulfonamide drugs in the 1930s, such as Prontosil, marked a turning point in the fight against bacterial infections and paved the way for the antibiotic era. wikipedia.org This success spurred intense interest in related sulfur-containing compounds, including sulfones. Dapsone (4,4'-diaminodiphenyl sulfone), a structurally similar compound to the subject of this article, was synthesized in 1908 and later discovered to be a potent antibacterial agent, becoming a cornerstone in the treatment of leprosy. wikipedia.org

The foundational principle behind the biological activity of many sulfone and sulfonamide drugs lies in their ability to act as competitive inhibitors of essential metabolic pathways in microorganisms. wikipedia.org Beyond medicine, the sulfone group's chemical stability and its ability to act as a strong electron-withdrawing group have made it a valuable component in the synthesis of various organic materials. wikipedia.org The general method for preparing sulfones often involves the oxidation of precursor thioethers or sulfoxides. wikipedia.org

Strategic Rationale for Investigating 4-Amino-4'-bromodiphenylsulfone within Contemporary Chemical Science

The specific substitution pattern of this compound, with an electron-donating amino group (-NH₂) on one phenyl ring and an electron-withdrawing, yet reactive, bromo group (-Br) on the other, makes it a molecule of significant interest in contemporary chemical science. This dissymmetry opens up a range of possibilities for selective chemical modifications, allowing it to serve as a versatile building block, or monomer, in the synthesis of more complex molecules and polymers.

In the field of materials science, particularly in the development of high-performance polymers, the diphenylsulfone unit is prized for its thermal and chemical stability. wikipedia.org Polymers such as poly(aryletherketone)s often utilize diphenylsulfone-based monomers in their production. google.com The presence of reactive sites, like the amino and bromo groups in this compound, allows for its incorporation into polymer chains through polycondensation reactions. This can lead to the creation of advanced materials with tailored properties, such as enhanced solubility, processability, or specific functionalities.

From a medicinal chemistry perspective, the investigation of substituted diphenylsulfones continues to be relevant. The structural framework is a known pharmacophore, and the synthesis of new derivatives allows for the exploration of structure-activity relationships. nih.gov The amino and bromo groups on this compound provide handles for the attachment of various other functional groups, enabling the generation of a library of novel compounds that can be screened for potential therapeutic activities, including as antagonists for receptors like the 5-HT₆ receptor. nih.gov

Articulation of Research Aims and Scholarly Scope Pertaining to the Compound

The academic investigation of this compound is typically driven by a set of well-defined research objectives. These aims often fall into the following categories:

Synthetic Methodology: Developing efficient and selective synthetic routes to produce this compound and its derivatives. This includes exploring various catalytic systems and reaction conditions to optimize yield and purity. chemicalbook.com

Polymer Chemistry: Utilizing this compound as a monomer in the synthesis of novel poly(arylene ether sulfone)s or other high-performance polymers. Research in this area focuses on characterizing the resulting polymers' thermal stability, mechanical properties, and solubility.

Medicinal Chemistry: Employing the compound as a scaffold to synthesize new classes of biologically active molecules. This involves modifying the amino and bromo groups to interact with specific biological targets and evaluating the therapeutic potential of the resulting compounds. nih.govnih.govnih.gov

Structure-Property Relationship Studies: Investigating how the specific arrangement of the amino and bromo substituents influences the compound's physical and chemical properties, such as its electronic structure, reactivity, and intermolecular interactions.

The scholarly scope of research on this compound is therefore interdisciplinary, spanning organic synthesis, polymer science, and medicinal chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-bromophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFSNUDQTQPXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289205 | |

| Record name | 4-(4-Bromobenzene-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-22-8 | |

| Record name | 6626-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Bromobenzene-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reaction Dynamics of 4 Amino 4 Bromodiphenylsulfone

Detailed Investigations into Reaction Pathways and Molecular Transformations

The primary reaction pathways anticipated for 4-Amino-4'-bromodiphenylsulfone involve the transformation of its amino and bromo functionalities. These include nucleophilic aromatic substitution (SNA r), palladium-catalyzed cross-coupling reactions, and polymerization reactions.

Nucleophilic Aromatic Substitution (SNA r): The bromine atom on the phenyl ring is activated towards nucleophilic attack by the electron-withdrawing sulfonyl group. This allows for the displacement of the bromide ion by various nucleophiles. For instance, in the synthesis of poly(ether sulfone)s, a similar activation of a halogen by a sulfonyl group is a key step. The reaction with a phenoxide, for example, would proceed via a Meisenheimer complex intermediate, a resonance-stabilized anion. The amino group, being an electron-donating group, would have a deactivating effect on its own ring for nucleophilic attack but does not prevent the reaction on the other ring.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with an organoboron reagent, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl structure, effectively replacing the bromine atom with a phenyl group. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new carbon-nitrogen bond. In the context of this compound, the amino group could potentially react with another aryl halide, or the bromo group could react with another amine. The latter is a more common application. The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is crucial in this reaction to facilitate the reductive elimination step and prevent side reactions. wikipedia.org

Polymerization: The bifunctional nature of this compound makes it a potential AB-type monomer for polycondensation reactions. For example, self-polycondensation could occur under conditions that promote both nucleophilic aromatic substitution (e.g., with a base to deprotonate the amine) and a coupling reaction, leading to the formation of poly(ether sulfone)s or related polymers. Studies on similar AB-type monomers have shown this to be a viable route to high-molecular-weight polymers. researchgate.net

Kinetic and Thermodynamic Analyses of Key Chemical Reactions

A quantitative understanding of the reactions of this compound requires kinetic and thermodynamic data. While specific experimental data for this compound is scarce, we can infer the expected trends and parameters based on related systems.

Kinetic Analysis: The rate of the reactions would be influenced by several factors including the nature of the reactants, catalyst, solvent, and temperature.

In SNA r reactions , the rate is dependent on the concentration of both the diphenylsulfone derivative and the nucleophile. The electron-withdrawing sulfonyl group is crucial for stabilizing the Meisenheimer intermediate and thus accelerating the reaction.

For palladium-catalyzed cross-coupling reactions , the kinetics are more complex, involving multiple steps in the catalytic cycle. The rate-determining step can vary depending on the specific reaction (Suzuki vs. Buchwald-Hartwig), the substrates, and the ligands used. For instance, in some Buchwald-Hartwig aminations, the reductive elimination from the palladium-amido complex is the slowest step. wikipedia.org

Thermodynamic Analysis: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG).

SNA r reactions are typically exothermic and thus thermodynamically favorable, especially with strong nucleophiles and good leaving groups like bromide.

Cross-coupling reactions are also generally designed to be thermodynamically favorable. The formation of stable inorganic byproducts (e.g., salts from the base) helps to drive the reaction to completion.

Below is an illustrative data table for a hypothetical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid, based on typical conditions reported for similar aryl bromides.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |

| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 85 |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Exploration of Catalytic and Non-Catalytic Reaction Systems

Both catalytic and non-catalytic systems can be employed to achieve the molecular transformations of this compound.

Catalytic Systems: As discussed, palladium complexes are the catalysts of choice for cross-coupling reactions. The selection of the appropriate ligand is critical for the success of these reactions.

For Suzuki-Miyaura coupling , common ligands include triphenylphosphine (B44618) (PPh₃) and more electron-rich and bulky phosphines like SPhos and XPhos, which can improve catalytic activity, especially for less reactive aryl bromides.

For Buchwald-Hartwig amination , ligands such as BINAP, DPPF, and various biaryl phosphines developed by the Buchwald and Hartwig groups are highly effective. wikipedia.org These ligands promote the formation of the desired C-N bond and suppress side reactions.

Copper-based catalysts, as used in the Ullmann condensation, represent an older but still relevant alternative for forming C-N and C-O bonds, though they often require harsher reaction conditions. researchgate.net

Non-Catalytic Systems: Nucleophilic aromatic substitution reactions can often proceed without a metal catalyst, particularly when the aromatic ring is sufficiently activated. The reaction of this compound with strong nucleophiles like alkoxides or phenoxides in a polar aprotic solvent at elevated temperatures is a plausible non-catalytic transformation.

The self-polycondensation of this compound to form a poly(sulfone-amine) could potentially be achieved thermally or with the aid of a base to facilitate the nucleophilic attack of the amino group of one molecule onto the bromo-substituted ring of another. The table below summarizes potential reaction systems.

| Reaction Type | System | Catalyst/Reagent | Typical Conditions |

| Suzuki-Miyaura Coupling | Catalytic | Pd(OAc)₂, SPhos, Cs₂CO₃ | Dioxane, 110°C |

| Buchwald-Hartwig Amination | Catalytic | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100°C |

| Ullmann-type Condensation | Catalytic | CuI, Phenanthroline, K₂CO₃ | DMF, 150°C |

| Nucleophilic Aromatic Substitution | Non-Catalytic | NaOPh | DMSO, 160°C |

| Polycondensation | Non-Catalytic | K₂CO₃ | NMP, 180°C |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Biological Activities and Intrinsic Molecular Mechanisms of 4 Amino 4 Bromodiphenylsulfone and Its Analogs

Antimicrobial Efficacy and Underlying Mechanistic Insights

The diphenylsulfone scaffold, particularly with amino substitutions, has been a subject of interest for its therapeutic potential. The introduction of a bromine atom at the 4'-position in 4-Amino-4'-bromodiphenylsulfone modulates its physicochemical properties, which in turn influences its biological interactions.

Elucidation of Antibacterial Action and Identification of Bacterial Targets

The antibacterial activity of 4-aminodiphenylsulfone derivatives is well-documented, with a primary mechanism of action involving the inhibition of folate biosynthesis, a crucial metabolic pathway in bacteria. wikipedia.org These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.gov DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a precursor in the synthesis of folic acid. By mimicking the natural substrate PABA, 4-aminodiphenylsulfone and its analogs bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolate and, consequently, tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of nucleic acids and certain amino acids, and its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and replication. wikipedia.org

Studies on a set of 36 congeners of 4-aminodiphenylsulfone derivatives have confirmed their inhibitory potencies against dihydropteroate synthase. nih.gov The inhibitory action of various diphenylsulfones on DHPS has been examined in detail, particularly in Escherichia coli. nih.gov

Research into Antifungal Properties and Fungal Pathogen Interactions

While the antibacterial properties of diphenylsulfones are well-established, research into their antifungal activities is less extensive. However, studies on analogous chemical structures suggest potential antifungal applications. For instance, novel sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antifungal activities against a range of plant pathogenic fungi, with some compounds showing superiority over the commercial fungicide hymexazol. nih.govresearchgate.net The antifungal efficacy of these sulfone derivatives is influenced by the nature of the substituents. For example, compounds with a 1,3,4-oxadiazole moiety have shown prominent activity against Botrytis cinerea. nih.govresearchgate.net

Furthermore, structure-activity relationship studies of other antifungal agents provide insights that could be relevant to diphenylsulfone derivatives. For example, in a series of 1,2,4-triazole derivatives, the introduction of an electron-withdrawing fluorine atom was found to slightly enhance antifungal activity. icm.edu.pl This suggests that the bromo-substituent in this compound could potentially influence its interaction with fungal targets.

Exploration of Antiparasitic Effects and Protozoal Target Recognition

The investigation into the antiparasitic effects of this compound and its direct analogs is an emerging area of research. While specific studies on this compound are limited, the broader class of amino-substituted aromatic compounds has been explored for antiparasitic activity. For instance, certain aminoquinoline derivatives have been investigated for their effects against Leishmania amazonensis, inducing processes related to autophagy and apoptosis in the parasite. nih.gov Similarly, imidazole derivatives have been shown to restrict parasite growth, likely through the induction of oxidative stress. nih.gov These findings in related heterocyclic and aromatic amine compounds suggest plausible, yet underexplored, avenues for the potential antiparasitic action of 4-aminodiphenylsulfone derivatives.

Comprehensive Analysis of Enzyme Inhibition Profiles and Mechanistic Studies

The biological activity of this compound and its analogs is intrinsically linked to their ability to interact with and inhibit specific enzymes in pathogenic organisms.

Identification of Specific Enzyme Targets and Characterization of Binding Modes

As established in the context of its antibacterial action, the primary and most well-characterized enzyme target for 4-aminodiphenylsulfone derivatives is dihydropteroate synthase (DHPS) . nih.govnih.gov Kinetic studies have demonstrated that these compounds act as competitive inhibitors of DHPS, indicating that they bind to the same active site as the natural substrate, PABA. nih.gov The structural similarity between the 4-aminodiphenylsulfone core and PABA allows for this competitive binding.

The binding is primarily stabilized by interactions within the active site of the enzyme. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the "active" conformation of these inhibitors. nih.gov The inhibition of DHPS by sulfones and sulfonamides has been found to be competitive with respect to PABA. nih.gov More recent computational studies on other DHPS inhibitors have highlighted the importance of a delicate balance in hydrophilic and hydrophobic substitutions for potent inhibition and have identified key amino acid residues involved in the binding interactions, such as Asp 96, Asn 115, Asp 185, Ser 222, and Arg 255, through hydrogen bonding, as well as Phe 190 and Lys 221 through π-π stacking and π-cation interactions. nih.gov

Systematic Structure-Activity Relationship (SAR) Investigations for Enzyme Inhibition

Systematic investigations into the structure-activity relationships of 4-aminodiphenylsulfone derivatives have provided valuable insights into the structural requirements for potent DHPS inhibition. A key finding is the critical role of the free amino group. Disubstitution of the arylamine groups in 4,4'-diaminodiphenylsulfone (dapsone) results in a complete loss of inhibitory activity against DHPS. nih.gov This underscores the necessity of an unsubstituted amino group for effective binding to the enzyme's active site.

QSAR studies on a series of 36 different 4-aminodiphenylsulfone derivatives have further elucidated the relationship between their chemical structure and antibacterial activity. nih.gov These studies have shown that conformational entropy, in combination with certain indicator parameters, can provide excellent correlations with the inhibitory potency against dihydropteroate synthase. nih.gov

Analysis of Cellular and Subcellular Responses to Compound Exposure

The cellular and subcellular responses to this compound are not extensively documented in publicly available research. However, by examining the biological activities of structurally related compounds, including diphenylsulfone derivatives, polybrominated diphenyl ethers, and various sulfonamides, we can infer potential mechanisms of action. These related compounds have been shown to elicit a range of cellular effects, including the induction of oxidative stress, apoptosis, and cell cycle arrest. The specific substitutions of an amino group and a bromine atom on the diphenylsulfone core of this compound are likely to modulate these activities.

Oxidative Stress

Structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs), are known to induce the formation of reactive oxygen species (ROS), leading to oxidative stress within cells. This can result in damage to cellular components, including lipids, proteins, and DNA. Conversely, the well-studied 4,4'-diaminodiphenylsulfone (dapsone) has demonstrated antioxidant properties, suggesting that the amino functional group might play a role in mitigating oxidative stress. The presence of a bromine atom, a halogen, could potentially influence the compound's ability to participate in redox reactions, although the precise effect on cellular oxidative balance is not yet determined.

Apoptosis

Several analogs of this compound have been reported to induce apoptosis, or programmed cell death. For instance, certain sulfonamide derivatives have been shown to trigger apoptotic pathways in cancer cell lines. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. At the subcellular level, this can involve the activation of caspase cascades, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors. It is plausible that this compound could initiate similar apoptotic responses, potentially through pathways modulated by its specific chemical structure.

Cell Cycle Arrest

Disruption of the normal cell cycle is another key response observed with related compounds. Various sulfonamide derivatives have been found to cause cell cycle arrest at different phases, such as G1, S, or G2/M. This interruption of the cell cycle can prevent cell proliferation and is a common mechanism of action for anti-cancer agents. The specific effects on the cell cycle are often dependent on the chemical nature of the substituents on the core structure. Therefore, the amino and bromo groups of this compound are expected to be critical in determining its influence on cell cycle progression.

Inferred Cellular Responses Based on Analog Studies

To illustrate the potential effects of this compound, the following table summarizes the observed cellular responses of its analogs. This provides a basis for predicting the likely biological activities of the target compound.

| Compound Class | Key Structural Features | Observed Cellular/Subcellular Responses |

| Polybrominated Diphenyl Ethers (PBDEs) | Diphenyl ether core with multiple bromine substitutions | Induction of oxidative stress, DNA damage, apoptosis |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Diphenylsulfone core with amino groups at the 4 and 4' positions | Antioxidant effects, anti-inflammatory properties, modulation of inflammasome activity |

| Substituted Sulfonamides | General sulfonamide functional group | Induction of apoptosis, cell cycle arrest in various phases (G1, S, G2/M) |

| Substituted Diphenylsulfones | Diphenylsulfone core with various substitutions | Structure-dependent receptor antagonism, enzyme inhibition |

Theoretical, Computational, and Advanced Spectroscopic Characterization of 4 Amino 4 Bromodiphenylsulfone

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Advanced spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of synthesized molecules like 4-Amino-4'-bromodiphenylsulfone. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity, chemical environment, molecular weight, and fragmentation behavior of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the substitution pattern on the two aromatic rings.

The ¹H NMR spectrum is expected to show two distinct sets of signals, each corresponding to one of the para-substituted phenyl rings. Due to the symmetry of para-substitution, both rings will exhibit an AA'BB' splitting pattern, which often appears as a pair of doublets.

Amino-substituted Ring: The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the ring, causing the attached protons to be shielded (shifted to a lower ppm value). The protons ortho to the amino group are expected to be significantly shielded compared to those ortho to the sulfonyl group.

Bromo-substituted Ring: The bromine atom is a weakly deactivating but ortho-, para-directing halogen. The sulfonyl group (-SO₂-) is strongly electron-withdrawing, causing significant deshielding (a shift to a higher ppm value) of the protons on this ring, particularly those in the ortho position relative to the sulfone bridge.

The ¹³C NMR spectrum provides information on the carbon environments. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the amino group (C-NH₂) will be shielded, while the carbons attached to the sulfonyl group (C-SO₂) and the bromine atom (C-Br) will be deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Ring | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H | Amino | Ortho to -NH₂ | ~6.7-6.9 | - |

| H | Amino | Ortho to -SO₂ | ~7.6-7.8 | - |

| H | Bromo | Ortho to -Br | ~7.7-7.9 | - |

| H | Bromo | Ortho to -SO₂ | ~7.8-8.0 | - |

| C | Amino | C-NH₂ (C4) | ~152 | - |

| C | Amino | C-H (C3, C5) | ~114 | - |

| C | Amino | C-H (C2, C6) | ~130 | - |

| C | Amino | C-SO₂ (C1) | ~125 | - |

| C | Bromo | C-Br (C4') | ~128 | - |

| C | Bromo | C-H (C3', C5') | ~133 | - |

| C | Bromo | C-H (C2', C6') | ~129 | - |

| C | Bromo | C-SO₂ (C1') | ~140 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of bromine is readily identified by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron impact (EI) ionization would likely cause fragmentation primarily at the C-S bonds, which are the weakest linkages in the diphenylsulfone core. Key fragmentation pathways would include:

Cleavage of the Carbon-Sulfur bonds: This is a dominant fragmentation pathway for diphenyl sulfones, leading to the formation of ions corresponding to the substituted phenyl rings.

Loss of Sulfur Dioxide (SO₂): A rearrangement followed by the elimination of the neutral SO₂ molecule can occur.

Loss of Halogen: The bromine atom can be lost as a radical.

Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula |

| 327 | Molecular Ion [M]⁺ | [C₁₂H₁₀BrNO₂S]⁺ |

| 329 | Isotopic Molecular Ion [M+2]⁺ | [C₁₂H₁₀⁸¹BrNO₂S]⁺ |

| 263 | [M - SO₂]⁺ | [C₁₂H₁₀BrN]⁺ |

| 248 | [M - Br]⁺ | [C₁₂H₁₀NO₂S]⁺ |

| 172 | [M - C₆H₄SO₂Br]⁺ | [C₆H₆N]⁺ |

| 156 | [C₆H₄Br]⁺ | [C₆H₄Br]⁺ |

| 92 | [C₆H₄NH₂]⁺ | [C₆H₆N]⁺ |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and molecular properties that are not directly accessible through experimentation. Methods like Density Functional Theory (DFT) are particularly valuable for analyzing molecules of this size.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine optimized geometry, charge distribution, and molecular orbital energies. researchgate.net

The calculations would confirm the significant electronic asymmetry of the molecule. The electron-donating -NH₂ group increases the electron density on its host ring, making it a nucleophilic center. Conversely, the strongly electron-withdrawing -SO₂- group and the electronegative -Br atom decrease the electron density on the second ring, rendering it electrophilic. This charge polarization can be visualized using Molecular Electrostatic Potential (MEP) maps, where the amino-substituted ring would show regions of negative potential (red/yellow), and the bromo-substituted ring would show regions of positive potential (blue).

Summary of Substituent Electronic Effects via DFT

| Ring/Group | Substituent | Electronic Effect | Expected Impact on Phenyl Ring |

| Ring A | 4-Amino (-NH₂) | Electron-Donating (Resonance) | Increased electron density, enhanced nucleophilicity |

| Bridge | Sulfonyl (-SO₂) | Strongly Electron-Withdrawing (Inductive & Resonance) | Decreased electron density on both rings |

| Ring B | 4'-Bromo (-Br) | Electron-Withdrawing (Inductive), Weakly Deactivating | Decreased electron density, enhanced electrophilicity |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nethmdb.caaaqr.org The energy, shape, and location of these orbitals are critical for predicting how a molecule will interact with other chemical species.

For this compound, the electronic asymmetry dictates the localization of the frontier orbitals:

HOMO: The Highest Occupied Molecular Orbital is expected to be primarily localized on the electron-rich 4-aminophenyl moiety. This region, enriched by the electron-donating amino group, is the most probable site for electrophilic attack.

LUMO: The Lowest Unoccupied Molecular Orbital is predicted to be centered on the electron-deficient 4-bromophenylsulfone part of the molecule. This region is the most likely site to accept electrons from a nucleophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity.

Predicted Frontier Molecular Orbital Characteristics

| Orbital | Primary Location | Chemical Character | Role in Reactivity |

| HOMO | 4-Aminophenyl ring | Nucleophilic, Electron-donating | Site of electrophilic attack |

| LUMO | 4-Bromophenyl ring | Electrophilic, Electron-accepting | Site of nucleophilic attack |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum calculations often focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule by simulating its atomic motions over time. google.com This approach is crucial for understanding the conformational flexibility and intermolecular interactions of this compound in a realistic environment, such as in solution.

An MD simulation would reveal the range of motion associated with the diphenylsulfone core. Key parameters to analyze include:

Dihedral Angles: The rotation around the two C-S bonds (defined by the C-C-S-C dihedral angles) determines the relative orientation of the two phenyl rings. These rotations govern whether the molecule adopts a more "open" or "closed" conformation, which can impact its ability to bind to a receptor or pack in a crystal lattice.

Furthermore, MD simulations can model how the molecule interacts with its surroundings, providing insight into hydrogen bonding potential (via the -NH₂ group and sulfonyl oxygens) and other non-covalent interactions that dictate its solubility and macroscopic properties.

Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Significance |

| C-S-C Bond Angle | The angle between the two C-S bonds. | Defines the central geometry of the molecule. |

| C-C-S-C Dihedral Angles | The torsional angles describing the rotation of the phenyl rings relative to the sulfone bridge. | Determines the 3D conformation and steric profile. |

| Intermolecular Radial Distribution Functions | Probability of finding another molecule (e.g., solvent) at a certain distance. | Characterizes solvation shells and intermolecular packing. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For the class of 4-aminodiphenylsulfone derivatives, QSAR studies have been instrumental in elucidating the key molecular features that govern their antibacterial potency, particularly as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. nih.govnih.govnih.gov

A significant study on a series of 36 congeneric 4-aminodiphenylsulfones revealed that the antibacterial activity is highly correlated with the compound's conformational entropy. nih.govnih.gov This suggests that the flexibility of the molecule plays a critical role in its ability to bind effectively to the target enzyme. The general structure of the 4-aminodiphenylsulfone derivatives studied can be seen in the table below.

Table 1: Representative QSAR Model for 4-Aminodiphenylsulfone Derivatives

| Dependent Variable | Independent Variables | Model Equation | Statistical Significance |

| Antibacterial Activity (pC) | Conformational Entropy (S), Indicator Variables (I) | pC = aS + bI + c | High (details in source) |

| Note: This table represents a generalized model based on studies of 4-aminodiphenylsulfone derivatives. Specific coefficients (a, b, c) for this compound are not available. |

The QSAR models developed for this class of compounds indicate that substituents on the phenyl rings significantly influence the conformational flexibility and, consequently, the inhibitory activity. For this compound, the presence of the bromine atom at the 4'-position would be a key descriptor in any QSAR model. Its electronegativity, size, and position would affect the electronic distribution and steric properties of the entire molecule, thereby influencing its interaction with the DHPS active site.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-aminodiphenylsulfone derivatives, molecular docking studies have been crucial in visualizing their binding mode within the active site of dihydropteroate synthase (DHPS). These studies help in understanding the specific amino acid residues that interact with the ligand and stabilize the complex.

For this compound, it is hypothesized that the 4-amino group forms crucial hydrogen bonds with residues in the pABA binding pocket, similar to other active sulfones. The diphenylsulfone core would likely engage in van der Waals interactions, and the 4'-bromo substituent could potentially form halogen bonds or other hydrophobic interactions with specific residues in the active site, thereby influencing its binding affinity.

Table 2: Predicted Interacting Residues of DHPS with this compound

| Functional Group of Ligand | Potential Interacting Residues of DHPS | Type of Interaction |

| 4-Amino group | Asp, Ser, Arg | Hydrogen Bonding |

| Phenyl rings | Phe, Leu, Val | Hydrophobic/van der Waals |

| Sulfone group | Arg, Ser | Hydrogen Bonding/Polar |

| 4'-Bromo group | Tyr, Thr | Halogen Bonding/Hydrophobic |

| Note: This table is a hypothetical representation based on docking studies of similar 4-aminodiphenylsulfone derivatives. Specific interaction data for this compound is not available. |

Sophisticated Analytical Methodologies for Research Applications of 4 Amino 4 Bromodiphenylsulfone

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of 4-Amino-4'-bromodiphenylsulfone, providing robust methods for its separation from potential impurities and complex sample components. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most powerful techniques employed for this purpose.

A simple and reliable reversed-phase HPLC (RP-HPLC) method can be developed for the routine quantification of this compound. wu.ac.th The development process involves optimizing several key parameters to achieve a symmetric peak shape, good resolution from other components, and a short analysis time. wu.ac.th A C8 or C18 column is typically suitable for this type of analysis, offering excellent separation for non-polar to moderately polar compounds. wu.ac.thpom.go.id

The mobile phase composition is critical for achieving the desired separation. A gradient elution program, starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent concentration, is often employed to ensure the efficient elution of all components. researchgate.net The choice of buffer and organic solvent, such as an acetate buffer and acetonitrile, respectively, along with the pH of the mobile phase, must be carefully optimized. pom.go.idresearchgate.net Detection is commonly performed using a Photo-Diode Array (PDA) or a standard UV-visible detector set at a wavelength where the analyte exhibits maximum absorbance, such as 265 nm. wu.ac.thwu.ac.th

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | HPLC System with UV/PDA Detector |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase A | 0.05 M Acetic Buffer (pH 5.9) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 40 | |

| Flow Rate | 1.0 mL/min wu.ac.thpom.go.id |

| Column Temperature | 25 °C wu.ac.th |

| Detection Wavelength | 265 nm wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, LC-MS/MS provides unparalleled sensitivity and selectivity. researchgate.net This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov The use of a triple quadrupole mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions. researchgate.net

Method development for LC-MS/MS involves optimizing both the chromatographic conditions, similar to HPLC, and the mass spectrometer parameters. The ion source voltage, nebulizer gas pressure, and collision energy are all fine-tuned to maximize the signal for the target analyte. nih.gov The selection of specific ion transitions for this compound is crucial for the method's selectivity.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 328.0 (M+H)⁺ |

| Product Ion (Q3) | Specific fragment ion (e.g., m/z 156.0) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for maximum fragment intensity |

| Nebulizer Gas | Nitrogen at 45 psi nih.gov |

| Ion Source Voltage | 3500 V nih.gov |

Validation Protocols for Analytical Methods in Diverse Research Matrices

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. nih.gov According to international guidelines, method validation involves evaluating several key parameters to demonstrate reliability, accuracy, and precision. wu.ac.thmdpi.com

Specificity/Selectivity : This ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix. pom.go.idmdpi.com

Linearity : The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.999 is typically desired. researchgate.netwu.ac.th

Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are generally expected to be within 85-115%. wu.ac.thwu.ac.th

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). nih.govmdpi.com

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Summary of Validation Parameters for a Hypothetical HPLC Method

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 wu.ac.th |

| Range | LOQ - 200% of target concentration wu.ac.th | 0.1 - 10 µg/mL |

| Accuracy (% Recovery) | 85 - 115% wu.ac.th | 98.5 - 101.2% |

| Precision (RSD) | ||

| - Repeatability (Intra-day) | ≤ 2% | 0.68% nih.gov |

| - Intermediate Precision (Inter-day) | ≤ 5% | 1.70% nih.gov |

| LOD | Signal-to-Noise ≥ 3 | 0.04 µg/mL researchgate.net |

| LOQ | Signal-to-Noise ≥ 10 | 0.12 µg/mL researchgate.net |

Advanced Sample Preparation Strategies for Analytical Research

Rigorous sample preparation is essential for removing interfering substances from complex matrices and enriching the target analyte, especially when dealing with low concentrations. nih.gov The choice of technique depends on the nature of the sample matrix and the analyte.

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between two immiscible liquid phases. For this compound, this could involve extracting the compound from an aqueous sample into an organic solvent after pH adjustment to ensure the compound is in its neutral form, thereby maximizing its solubility in the organic phase. google.com

Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample preparation technique that has become standard practice for complex matrix analysis. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase (e.g., C18) or an ion-exchange sorbent could be employed, depending on the sample's pH and composition. SPE reduces matrix effects in LC-MS analysis and can significantly improve method sensitivity and reproducibility. nih.gov

Environmental Behavior, Transformation, and Degradation Pathways of 4 Amino 4 Bromodiphenylsulfone

Investigation of Biodegradation Mechanisms and Microbial Interactions

The biodegradation of 4-Amino-4'-bromodiphenylsulfone is anticipated to be a slow process, influenced by the presence of both the sulfone group and the bromine substituent, which are known to confer resistance to microbial degradation. The primary mechanisms of microbial attack on aromatic compounds involve enzymatic reactions that cleave the aromatic ring or modify its substituents.

Microbial consortia, rather than single strains, are often more effective at degrading complex organic pollutants. mdpi.com In contaminated environments, a diverse microbial community can work synergistically to break down recalcitrant molecules. mdpi.com For sulfonated aromatic compounds, biodegradation often begins with the enzymatic cleavage of the carbon-sulfur bond, a process known as desulfonation. oup.com This can be followed by the degradation of the resulting aromatic structure. The presence of an amino group may influence the initial steps of degradation, potentially serving as a point of enzymatic attack.

The bromine atom on the second phenyl ring introduces a halogen substituent, which generally increases the persistence of aromatic compounds. Microorganisms capable of dehalogenation, the removal of halogen atoms, would be crucial for the complete biodegradation of this compound. mdpi.comresearchgate.net Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a key mechanism in the anaerobic degradation of many halogenated pollutants. researchgate.net

Table 1: Potential Microbial Genera Involved in the Biodegradation of Aromatic Compounds

| Genus | Potential Role in Degradation | Reference |

|---|---|---|

| Pseudomonas | Degradation of various aromatic hydrocarbons. | nih.gov |

| Rhodococcus | Degradation of a wide range of organic pollutants, including aromatic compounds. | mdpi.com |

| Gordonia | Capable of utilizing aromatic compounds as carbon sources. | mdpi.com |

| Arthrobacter | Known to degrade substituted phenols. | nih.gov |

This table is illustrative and based on the degradation of related aromatic compounds. The specific microbial genera capable of degrading this compound have not yet been identified.

Photodegradation Pathways and Environmental Persistence

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many aromatic compounds. For this compound, photodegradation is likely to be initiated by the absorption of ultraviolet (UV) radiation from sunlight. This can lead to the cleavage of the carbon-bromine bond, a process known as photolytic debromination. polyu.edu.hkresearchgate.net

Studies on polybrominated diphenyl ethers (PBDEs), which share a diphenyl structure with the target compound, have shown that photodegradation proceeds through sequential reductive debromination, leading to the formation of lesser-brominated and ultimately non-brominated analogues. polyu.edu.hkepa.gov The rate of photodegradation is influenced by various environmental factors, including light intensity, pH, and the presence of photosensitizing substances like humic acids. mdpi.com

Table 2: Factors Influencing Photodegradation of Brominated Aromatic Compounds

| Factor | Effect on Photodegradation Rate | Reference |

|---|---|---|

| Light Intensity | Increased intensity generally leads to a faster degradation rate. | epa.govmdpi.com |

| pH | Can influence the chemical species present and their light absorption properties. | mdpi.com |

| Humic Acids | Can act as photosensitizers, accelerating degradation, or as light screens, inhibiting it. | mdpi.com |

This table is based on research on related brominated compounds and illustrates general principles that may apply to this compound.

Chemical Degradation Processes in Varied Environmental Compartments

In addition to microbial and photochemical processes, this compound may undergo chemical degradation in the environment. The rates and pathways of these reactions will vary significantly between different environmental compartments such as soil, water, and sediment.

In aqueous environments, hydrolysis of the sulfone group is generally not a significant degradation pathway under typical environmental pH and temperature conditions. The carbon-sulfur bonds in diphenyl sulfones are relatively stable. The amino group could potentially undergo oxidation reactions, particularly in the presence of strong oxidizing agents that may be present in some contaminated waters.

In soil and sediment, the compound is likely to partition to organic matter due to its aromatic nature. The mobility and bioavailability of the compound will be influenced by its sorption to soil particles. Chemical degradation in soils can be mediated by reactive mineral surfaces or by abiotic redox processes. For instance, reactions with iron-containing minerals could potentially play a role in the transformation of the compound. nih.gov The persistence of this compound in soil will be a function of its resistance to both biotic and abiotic degradation processes.

Methodologies for Environmental Fate and Transport Studies

Investigating the environmental fate and transport of this compound requires a combination of laboratory and field studies.

Laboratory Studies:

Biodegradation assays: Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), can be used to assess the aerobic and anaerobic biodegradability of the compound. nih.gov These studies typically involve incubating the chemical with microbial inocula from wastewater treatment plants or environmental samples. nih.gov

Photodegradation experiments: These studies are conducted in controlled laboratory settings using artificial light sources that simulate solar radiation to determine the photodegradation kinetics and identify transformation products. nih.gov

Sorption/desorption studies: Batch equilibrium experiments are used to determine the soil and sediment sorption coefficients (Koc), which are crucial for predicting the mobility of the compound in the environment.

Analytical Techniques: The analysis of this compound and its potential degradation products in environmental samples requires sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS/MS), this is a powerful technique for the separation and quantification of polar and semi-polar organic compounds in complex matrices. mdpi.comamecj.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile organic compounds. Derivatization may be necessary to improve the volatility of polar compounds like this compound. amecj.commdpi.com

Field Studies and Modeling:

Field monitoring: Analysis of environmental samples (water, soil, sediment, biota) from potentially contaminated sites can provide information on the occurrence and persistence of the compound in the real world.

Environmental fate modeling: Computer models can be used to predict the partitioning, transport, and persistence of the chemical in the environment based on its physicochemical properties and data from laboratory studies.

Table 3: Common Analytical Techniques for Environmental Fate Studies

| Technique | Application | Reference |

|---|---|---|

| HPLC-MS/MS | Quantification of polar organic contaminants in aqueous and solid samples. | mdpi.comcsbsju.edu |

| GC-MS | Analysis of volatile and semi-volatile organic compounds in various environmental matrices. | amecj.commdpi.com |

This table provides an overview of analytical methods commonly used for the analysis of organic pollutants in the environment.

Emerging Research Directions and Translational Perspectives for 4 Amino 4 Bromodiphenylsulfone

Strategic Development of Novel Derivatives with Enhanced Research Utility

The functional groups of 4-Amino-4'-bromodiphenylsulfone—a primary amine and a bromo substituent—serve as versatile handles for chemical modification. purdue.edu Strategic derivatization can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, thereby enhancing its utility for specific research applications. nih.gov The primary amino group is particularly amenable to a wide range of chemical transformations, allowing for the synthesis of diverse compound libraries.

Key synthetic strategies for creating novel derivatives include:

N-Acylation and N-Sulfonylation: Reacting the amino group with various acyl chlorides or sulfonyl chlorides can produce a range of amides and sulfonamides. This approach is fundamental in medicinal chemistry for modulating biological activity.

Schiff Base Formation: Condensation of the primary amine with different aldehydes or ketones yields imines (Schiff bases). mdpi.com These derivatives are not only valuable synthetic intermediates but have also shown a range of biological activities. mdpi.com

Metal-Catalyzed Cross-Coupling: The bromo group on the second phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, dramatically increasing molecular complexity and enabling the exploration of structure-activity relationships.

Synthesis of N-Acyl-α-amino acid derivatives: A promising strategy involves coupling the core sulfone structure with amino acids. For instance, derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and investigated for their antimicrobial potential, demonstrating how the diaryl sulfone scaffold can be integrated with biologically relevant molecules. mdpi.com

These derivatization strategies allow researchers to create tailored molecules for various applications, from biological probes to functional monomers.

| Derivative Class | Synthetic Strategy | Functional Group Targeted | Potential Enhancement in Research Utility |

|---|---|---|---|

| Amides / Sulfonamides | N-Acylation / N-Sulfonylation | Amino Group (-NH₂) | Modulation of biological activity, altered solubility, H-bonding capability. |

| Schiff Bases (Imines) | Condensation with Aldehydes/Ketones | Amino Group (-NH₂) | Creation of intermediates for further synthesis, introduction of new pharmacophores. mdpi.com |

| Bi-aryl or Substituted Aryl Derivatives | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Bromo Group (-Br) | Increased molecular complexity, fine-tuning of electronic properties for materials science. rsc.org |

| N-Acyl-Amino Acid Conjugates | Amide Bond Formation | Amino Group (-NH₂) | Enhanced biological targeting, potential for antimicrobial or anticancer agents. mdpi.com |

Integration of this compound into Advanced Materials Science Research

The rigid and thermally stable diaryl sulfone backbone makes it a prime candidate for the development of high-performance polymers. chemistryviews.org Sulfone-containing polymers, such as poly(ether sulfone) (PES), are known for their exceptional thermal stability, mechanical strength, and chemical resistance, finding use in demanding applications in the aerospace, automotive, and medical industries. futuremarketinsights.comtransparencymarketresearch.com

This compound is a highly attractive functional monomer for several reasons:

Polymerization: The amino group can react with carboxylic acids or acyl chlorides to form polyamides, while the bromo group can be converted to other functionalities suitable for polycondensation reactions. Its difunctional nature allows it to be incorporated into polymer backbones, imparting the desirable properties of the sulfone unit.

Post-Polymerization Modification: Polymers synthesized using this monomer can be further functionalized. The pendant amino or bromo groups (depending on the polymerization strategy) act as reactive sites along the polymer chain, allowing for the grafting of other molecules to tailor surface properties, solubility, or reactivity.

Properties Enhancement: The bromo group itself can enhance material properties. Brominated compounds are known for their flame-retardant capabilities. Furthermore, the incorporation of heavy atoms like bromine can influence the refractive index and nonlinear optical (NLO) properties of materials, making them suitable for applications in photonics and electronics. researchgate.net Studies have shown that the bromo group can improve molecular hyperpolarizabilities and favor crystal structures that enhance second-harmonic generation (SHG), a key NLO effect. researchgate.net

The integration of this compound into polymer chemistry opens avenues for creating new materials with tailored thermal, mechanical, and optical properties. chemistryviews.org

| Material Type | Role of this compound | Key Resulting Properties | Potential Applications |

|---|---|---|---|

| High-Performance Polymers (e.g., Polyimides, Polyamides) | Functional Monomer | High thermal stability, chemical resistance, mechanical strength. futuremarketinsights.comtransparencymarketresearch.com | Aerospace components, automotive parts, medical devices. transparencymarketresearch.com |

| Flame-Retardant Materials | Brominated Additive or Monomer | Reduced flammability. | Electronics housing, construction materials. |

| Nonlinear Optical (NLO) Materials | Functional Chromophore | Enhanced second-harmonic generation (SHG), modified refractive index. researchgate.net | Telecommunications, optical data storage, photonics. |

| Functional Membranes | Backbone component with reactive sites | Tunable porosity and surface chemistry for selective separations. | Water purification, gas separation. accessnewswire.com |

Exploration of Interdisciplinary Research Fields and Collaborative Opportunities

The versatility of this compound provides a natural bridge between several scientific disciplines, fostering collaborative research opportunities. The journey from a simple molecule to a functional product inherently requires expertise from multiple fields.

Chemistry and Pharmacology: Organic chemists can synthesize libraries of derivatives, which are then screened by pharmacologists and microbiologists to identify lead compounds for new therapeutics. mdpi.com Computational chemists can aid in this process through molecular modeling to predict binding affinities and guide rational drug design.

Materials Science and Engineering: Polymer chemists can incorporate the molecule into new materials, whose mechanical, thermal, and electrical properties are then characterized by materials scientists and engineers. nih.gov This collaboration is crucial for developing materials for specific, high-stakes applications like aerospace engineering or medical implants. transparencymarketresearch.com

Chemical Biology and Biotechnology: Derivatives of this compound can be designed as molecular probes. For example, attaching a fluorescent tag could allow researchers to visualize specific biological processes or targets, requiring collaboration between synthetic chemists and cell biologists.

Physics and Optics: The development of novel NLO materials requires a synergistic effort between chemists who synthesize the materials and physicists who characterize their optical properties and devise applications in photonic devices. researchgate.net

These interdisciplinary efforts are essential for translating fundamental chemical research into tangible technological and medical advancements.

| Collaborating Fields | Respective Roles | Synergistic Research Outcome |

|---|---|---|

| Organic Chemistry & Pharmacology | Synthesis of derivatives & Biological screening | Identification of new drug candidates with defined structure-activity relationships. mdpi.com |

| Polymer Chemistry & Materials Engineering | Polymer synthesis & Characterization of material properties | Development of high-performance materials for targeted applications (e.g., aerospace, electronics). futuremarketinsights.comtransparencymarketresearch.com |

| Synthetic Chemistry & Chemical Biology | Design and synthesis of probes & In-vitro/In-vivo imaging and analysis | Novel tools for visualizing and understanding complex biological systems. |

| Materials Chemistry & Applied Physics | Creation of NLO-active molecules & Measurement of optical properties | New materials for advanced photonic and electronic devices. researchgate.net |

Addressing Unresolved Challenges and Future Prospects in Sulfone Compound Research

While sulfone-containing molecules hold immense promise, the broader field faces several challenges that guide future research directions. A primary focus is the development of more sustainable and efficient synthetic methods. nih.gov

Current Challenges:

Harsh Synthesis Conditions: Traditional methods for synthesizing diaryl sulfones, such as Friedel-Crafts reactions, often require harsh conditions, strong acids, and can produce significant amounts of stoichiometric by-products, posing environmental concerns. chemistryviews.org The oxidation of sulfides to sulfones can also require excess oxidants and elevated temperatures. nih.gov

Scalability: Laboratory-scale syntheses, particularly those involving photocatalysis or complex multi-component couplings, can be challenging to scale up to industrial production levels efficiently and cost-effectively. nih.gov

Selectivity and Functional Group Tolerance: Achieving high selectivity in the functionalization of complex molecules without the need for extensive use of protecting groups remains a significant challenge in organic synthesis. researchgate.net

Future Prospects and Innovative Solutions:

Green Chemistry Approaches: The future of sulfone synthesis lies in greener methodologies. nih.gov Significant progress is being made in using novel catalytic systems, including metal-free catalysts and recyclable heterogeneous catalysts, that operate under milder conditions. chemistryviews.orgorganic-chemistry.org The use of environmentally benign oxidants like hydrogen peroxide is a key area of development. organic-chemistry.org

Emerging Technologies: Photocatalysis and electrochemistry are emerging as powerful tools for sulfone synthesis and functionalization. nih.gov These methods often proceed at room temperature and can enable novel reaction pathways that are inaccessible through traditional thermal methods, offering new avenues for creating complex sulfone-containing molecules. nih.govnih.gov

Direct C-H Functionalization: A highly attractive goal is the synthesis of sulfones via the direct sulfonylation of C-H bonds. This approach is highly atom-economical as it avoids the pre-functionalization of substrates, thereby reducing step counts and waste generation. researchgate.net

Addressing these challenges through innovative and sustainable chemistry will be crucial for unlocking the full potential of versatile building blocks like this compound and the broader class of sulfone compounds. researchgate.net

| Challenge | Innovative Approach | Future Prospect |

|---|---|---|

| Harsh reaction conditions and by-products | Development of metal-free (e.g., triflic acid) and reusable catalysts. chemistryviews.org | Greener, more economical industrial synthesis of sulfone monomers and intermediates. nih.gov |

| Use of strong, hazardous oxidants | Catalytic systems using H₂O₂; photocatalytic oxidation. nih.govorganic-chemistry.org | Safer and more sustainable oxidation processes with higher selectivity. |

| Multi-step, inefficient syntheses | Direct C-H sulfonylation; multi-component coupling reactions. chemistryviews.orgresearchgate.net | Increased synthetic efficiency and access to novel chemical structures. |

| Limited reaction scope and scalability | Flow chemistry, electrochemistry, and advanced photocatalytic reactors. nih.gov | Improved scalability and broader application of modern synthetic methods. |

Q & A

Q. What are the standard synthetic routes for 4-Amino-4'-bromodiphenylsulfone, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves modifying the sulfone backbone through substitution reactions. For example, 4,4'-diaminodiphenyl sulfone derivatives can be brominated using controlled electrophilic aromatic substitution. Evidence from analogous syntheses suggests refluxing with brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like DMF, with monitoring via TLC or HPLC to track intermediate formation . Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity. Optimization may involve adjusting stoichiometry, temperature, and catalyst use to minimize side products like over-brominated derivatives .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms sulfone bridge geometry, as demonstrated for similar sulfonamide compounds .

- NMR spectroscopy : and NMR identify aromatic proton environments and bromine-induced deshielding effects. NMR (if applicable) can detect fluorinated byproducts .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, distinguishing between bromine isotopes (/) .

- HPLC with UV detection : Quantifies purity by separating unreacted precursors or degradation products under reverse-phase conditions .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the sulfone group in this compound be resolved?

Methodological Answer: Contradictions in sulfone reactivity (e.g., oxidation vs. reduction pathways) often arise from divergent reaction conditions. Systematic studies should:

- Vary oxidizing/reducing agents : Compare outcomes using KMnO (strong oxidizer) vs. LiAlH (selective reductant) under controlled temperatures .

- Monitor intermediates : Use in-situ IR spectroscopy to detect transient species like sulfonic acids or amine derivatives during redox reactions .

- Apply computational modeling : DFT calculations predict thermodynamic favorability of pathways, clarifying experimental discrepancies .

Q. What strategies differentiate the biological activity of this compound from its analogs (e.g., Dapsone)?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing Br with Cl, NH) and compare bioactivity in enzyme inhibition assays (e.g., serine proteases) .

- Electron-withdrawing effects : Bromine’s inductive effect may alter electron density at the sulfone bridge, impacting binding affinity. Cyclic voltammetry quantifies redox potentials to correlate electronic properties with activity .

- Crystallographic comparisons : Overlay X-ray structures of ligand-enzyme complexes to identify steric/electronic differences in binding pockets .

Q. How does the compound’s stability vary under physiological or extreme conditions?

Methodological Answer:

- pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via HPLC for hydrolysis products like sulfonic acids or amine derivatives .

- Thermal analysis : TGA/DSC reveals decomposition temperatures, while Arrhenius plots predict shelf-life under storage conditions .

- Light exposure tests : UV-vis spectroscopy tracks photodegradation kinetics, guiding storage protocols (e.g., amber vials, inert atmospheres) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data?

Methodological Answer:

- Standardize measurement protocols : Use shake-flask methods with controlled pH and ionic strength, validated by nephelometry or gravimetric analysis .

- Cross-validate with computational models : Hansen solubility parameters or COSMO-RS predict solubility in untested solvents, identifying outliers in literature .

- Report detailed experimental conditions : Temperature, agitation time, and particle size distribution must be documented to enable replication .

Comparative Studies

Q. What methodologies enable comparative studies of sulfone vs. sulfonamide derivatives?

Methodological Answer:

- Synthetic diversification : Introduce functional groups (e.g., –SOF, –SONH) via nucleophilic substitution or hydrolysis, followed by kinetic studies to compare reactivity .

- Biological profiling : Use high-throughput screening (HTS) to assess antimicrobial or anti-inflammatory activity across derivative libraries, correlating results with LogP and pKa values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.